N-(3-methoxypropyl)urea

概要

説明

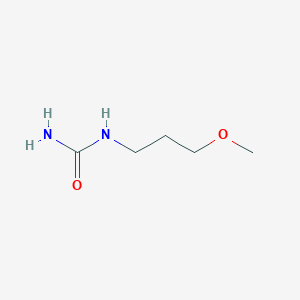

N-(3-Methoxypropyl)urea is an organic compound with the molecular formula C5H12N2O2 and a molecular weight of 132.16 g/mol . It is a derivative of urea, where one of the nitrogen atoms is substituted with a 3-methoxypropyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: N-(3-Methoxypropyl)urea can be synthesized through the nucleophilic addition of 3-methoxypropylamine to potassium isocyanate in water. This method is catalyst-free and environmentally friendly, avoiding the use of organic co-solvents . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of water as a solvent makes the process more sustainable and reduces the environmental impact.

化学反応の分析

Types of Reactions: N-(3-Methoxypropyl)urea undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ureas, while oxidation and reduction can lead to different functionalized derivatives.

科学的研究の応用

Agricultural Applications

1. Fertilizer Enhancements

N-(3-methoxypropyl)urea can be utilized as a nitrogen source in fertilizers. Its slow-release characteristics can improve nitrogen use efficiency (NUE) in crops. Studies have shown that compounds like methylene urea, which shares structural similarities, enhance root growth and reduce nitrogen leaching when applied at appropriate depths . The application of this compound could similarly minimize nitrogen loss while maximizing plant uptake.

2. Soil Health Improvement

The incorporation of this compound in soil amendments has been investigated for its potential to enhance soil microbial activity. Research indicates that specific urea derivatives can stimulate beneficial microbial populations, leading to improved soil health and fertility .

Industrial Applications

1. Chemical Synthesis

In industrial chemistry, this compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions that lead to the formation of polymers and other complex molecules. The versatility of this compound makes it valuable in the production of specialty chemicals.

2. Coatings and Adhesives

The compound's properties lend themselves well to applications in coatings and adhesives. Its compatibility with various substrates and ability to form strong bonds make it suitable for use in formulations requiring durable adhesion under varying environmental conditions .

Case Studies

作用機序

The mechanism of action of N-(3-Methoxypropyl)urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. These interactions can lead to changes in biochemical pathways, making the compound useful in various applications.

類似化合物との比較

- N-(3-Methoxypropyl)carbamate

- N-(3-Methoxypropyl)thiourea

- N-(3-Methoxypropyl)guanidine

Comparison: N-(3-Methoxypropyl)urea is unique due to its specific substitution pattern and the presence of the methoxy group. This gives it distinct chemical properties compared to other similar compounds. For example, N-(3-Methoxypropyl)thiourea has a sulfur atom instead of an oxygen atom, leading to different reactivity and applications. Similarly, N-(3-Methoxypropyl)guanidine has a different nitrogen substitution pattern, affecting its biological activity and chemical behavior .

生物活性

N-(3-Methoxypropyl)urea is a compound that belongs to the urea class of organic compounds, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and implications in medicinal chemistry.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of isocyanates with amines or alcohols under mild conditions. A notable method is the nucleophilic addition of 3-methoxypropylamine to an appropriate isocyanate, leading to high yields of the desired urea derivative without the need for catalysts .

Biological Activity Overview

This compound exhibits several biological activities, primarily in the context of anticancer and antibacterial properties. The following sections detail its effects on various cell lines and biological targets.

Anticancer Activity

Research indicates that urea derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds structurally related to this compound can inhibit cell proliferation in human cancer cell lines such as MCF7 (breast cancer), HT29 (colon cancer), and others .

Table 1: Anticancer Activity of Urea Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MCF7 | TBD | |

| Suramin analogs | HT29 | 43-390 | |

| Other urea derivatives | Various | 31-500 |

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, urea derivatives have been shown to inhibit protein-tyrosine phosphatases (PTPs), which are often overexpressed in tumors . This inhibition can lead to reduced cell proliferation and increased apoptosis.

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. Some studies suggest that urea derivatives can inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .

Table 2: Antibacterial Activity of Urea Derivatives

| Compound | Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | TBD | |

| Other urea derivatives | Various | 0.03-1 |

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Antitumor Efficacy : In a study examining various urea derivatives, compounds similar to this compound exhibited significant cytotoxicity against BRCA mutant-carrying cell lines, suggesting a targeted approach in breast cancer therapy .

- Antibacterial Properties : Another investigation into urea derivatives found that certain compounds demonstrated potent activity against resistant strains of bacteria, indicating their potential use in treating infections caused by multidrug-resistant organisms .

特性

IUPAC Name |

3-methoxypropylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-9-4-2-3-7-5(6)8/h2-4H2,1H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCBTGYXKOFNHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366405 | |

| Record name | N-(3-methoxypropyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119-61-5 | |

| Record name | N-(3-methoxypropyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。